molecular formula C10H8O4S B1266033 3-Hydroxynaphthalenesulphonic acid CAS No. 6357-85-3

3-Hydroxynaphthalenesulphonic acid

Cat. No.: B1266033
CAS No.: 6357-85-3
M. Wt: 224.23 g/mol
InChI Key: RZMZJYAMZGWBLB-UHFFFAOYSA-N
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Description

3-Hydroxynaphthalenesulphonic acid, also known as 3-hydroxy-1-naphthalenesulfonic acid, is an aromatic sulfonic acid derivative of naphthalene. This compound is characterized by the presence of a hydroxyl group (-OH) and a sulfonic acid group (-SO3H) attached to the naphthalene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

3-Hydroxynaphthalene-1-sulfonic acid, also known as 3-Hydroxynaphthalenesulphonic acid or 1-Naphthalenesulfonic acid, 3-hydroxy-, is an aromatic amino-sulfonic acid . It has been found to interact with Cyclin-dependent kinase 2 , a protein involved in regulating the cell cycle. This interaction suggests that the compound could potentially influence cell growth and division.

Mode of Action

It has been demonstrated to fluorescently sense cn− in water based on the mechanism of supramolecular self-assembly . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in their activity.

Biochemical Pathways

Additionally, its ability to sense CN− indicates it may interact with biochemical pathways involving this ion .

Result of Action

Its interaction with cyclin-dependent kinase 2 suggests it may influence cell growth and division . Its ability to sense CN− also suggests it may have a role in detecting and responding to changes in this ion’s concentration .

Action Environment

The action of 3-Hydroxynaphthalene-1-sulfonic acid may be influenced by various environmental factors. For instance, its ability to sense CN− suggests that its activity may be affected by the presence and concentration of this ion . Other factors, such as pH and temperature, could also potentially influence its action.

Biochemical Analysis

Biochemical Properties

1-Naphthalenesulfonic acid, 3-hydroxy- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used as a starting material for the preparation of naphthalenesulfonic acid derivatives, which show activity in inhibiting DNA polymerase and ribonuclease H activities of HIV-1 reverse transcriptase . This compound also interacts with palmitoyl chloride to form derivatives that are used in the preparation of molecularly imprinted sensors for the determination of melatonin in human biological fluids .

Cellular Effects

1-Naphthalenesulfonic acid, 3-hydroxy- has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, its derivatives have been used to study the separation of aromatic sulfonated compounds using ion-interaction high-performance liquid chromatography and micellar electrokinetic capillary chromatography techniques . These interactions can lead to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of 1-Naphthalenesulfonic acid, 3-hydroxy- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been used to functionalize graphene oxide, creating a heterogeneous nanocatalyst for the synthesis of various organic compounds . This functionalization involves binding interactions that enhance the catalytic activity of the nanomaterial, demonstrating the compound’s ability to influence molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Naphthalenesulfonic acid, 3-hydroxy- can change over time. Studies have shown that its derivatives, when used as nanocatalysts, maintain high activity and stability over multiple cycles of use . This indicates that the compound is stable and does not degrade significantly over time, making it suitable for long-term biochemical applications.

Dosage Effects in Animal Models

The effects of 1-Naphthalenesulfonic acid, 3-hydroxy- vary with different dosages in animal models. While specific dosage studies are limited, it is known that the compound’s derivatives can exhibit threshold effects and potential toxicity at high doses . Careful dosage management is essential to avoid adverse effects and ensure the compound’s efficacy in biochemical applications.

Metabolic Pathways

1-Naphthalenesulfonic acid, 3-hydroxy- is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Its role in the preparation of naphthalenesulfonic acid derivatives highlights its involvement in metabolic processes that are crucial for the synthesis of bioactive compounds .

Transport and Distribution

Within cells and tissues, 1-Naphthalenesulfonic acid, 3-hydroxy- is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its biochemical activity and effectiveness .

Subcellular Localization

The subcellular localization of 1-Naphthalenesulfonic acid, 3-hydroxy- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-naphthalenesulfonic acid, 3-hydroxy- typically involves the sulfonation of naphthalene followed by hydroxylation. One common method is the reaction of naphthalene with sulfuric acid to form naphthalenesulfonic acid, which is then hydroxylated using a suitable oxidizing agent such as hydrogen peroxide or a hydroxylating reagent under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 1-naphthalenesulfonic acid, 3-hydroxy- often involves large-scale sulfonation and hydrox

Properties

IUPAC Name

3-hydroxynaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6,11H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMZJYAMZGWBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064248
Record name 1-Naphthalenesulfonic acid, 3-hydroxy-
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Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6357-85-3
Record name 2-Naphthol-4-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6357-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Hydroxynaphthalenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006357853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 3-hydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenesulfonic acid, 3-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxynaphthalenesulphonic acid
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Record name 3-HYDROXYNAPHTHALENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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